molecular formula C6H8BrF2NO2 B6360166 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one CAS No. 149229-27-6

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

Cat. No.: B6360166
CAS No.: 149229-27-6
M. Wt: 244.03 g/mol
InChI Key: NHYQRYFTEZPSLY-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is a chemical compound with the molecular formula C6H8BrF2NO2. It is characterized by the presence of bromine, fluorine, and a morpholine ring, making it a versatile intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals and agrochemicals due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one can be synthesized through various methods. One common approach involves the reaction of 2,2-difluoro-1-morpholinoethanone with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of bromine and to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of automated systems allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one involves its reactivity with nucleophiles and electrophilesThe difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2,2-difluoroethanol: Similar in structure but lacks the morpholine ring.

    2-Bromo-2,2-difluoroacetic acid: Contains a carboxylic acid group instead of the morpholine ring.

    2-Bromo-2,2-difluoro-1-phenylethanone: Contains a phenyl group instead of the morpholine ring.

Uniqueness

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is unique due to the presence of the morpholine ring, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals, where precise control over reactivity is essential .

Properties

IUPAC Name

2-bromo-2,2-difluoro-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYQRYFTEZPSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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